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Drug Name
Trial
Name /
Phase

Patient Population

Objective
Response
Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progression-
Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Derazantinib FIDES-
01

(Phase
2) [1] [2]

iCCA, FGFR2 fusions
(2nd line+)

21.4% 75.7% 8.0 months 17.2
months

Derazantinib FIDES-
01

(Phase
2) [1] [2]

iCCA, FGFR2
mutations/amplifications
(2nd line+)

6.5% 58.1% 8.3 months 15.9
months

Pemigatinib FIGHT-
202

(Phase
2) [3] [4]

CCA, FGFR2
fusions/rearrangements
(2nd line+)

35.5% 82%
(SD≥16

wks)

6.9 months 21.1
months

Infigratinib (Phase
2) [4]

CCA, FGFR2 fusion (2nd
line+)

18.8% 83.3% - -

Futibatinib FOENIX-
CCA2

iCCA, FGFR2
fusions/rearrangements

41.7% 82.5% 8.9 months 73.1%
(12-
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Key Experimental Protocols and Context

For a accurate interpretation of the data, it is essential to understand the methodologies behind these key trials.

FIDES-01 Trial (Derazantinib) [1] [2]:

Design: This was an open-label, single-arm, Phase 2 study.

Patient Selection: Enrolled patients with inoperable or advanced intrahepatic CCA (iCCA) who
had received at least one prior line of chemotherapy. FGFR2 alterations (fusions, mutations, or

amplifications) were centrally confirmed using fluorescence in situ hybridization (FISH) or next-
generation sequencing (NGS).
Dosing: Patients received derazantinib 300 mg orally once daily until disease progression or
unacceptable toxicity.

Endpoints: The primary endpoints were Objective Response Rate (ORR) for the fusion cohort and
PFS for the mutations/amplifications cohort, both assessed by central radiology review.

FIGHT-202 Trial (Pemigatinib) [3]:

Design: This was a multicentre, open-label, Phase 2 study.
Patient Selection: Focused on patients with locally advanced or metastatic cholangiocarcinoma
who had progressed on at least one prior therapy. Patients were grouped based on their FGFR2
alteration status (fusions/rearrangements, other alterations, or no alterations).

Dosing: Pemigatinib was given at 13.5 mg orally once daily in a cyclical regimen (2 weeks on, 1
week off).

Endpoints: The primary endpoint was ORR in the cohort of patients with FGFR2 fusions or
rearrangements, as assessed by an independent review committee.

FOENIX-CCA2 Trial (Futibatinib) [4]:

Design: This was a global, single-arm, Phase 2 study.
Patient Selection: Enrolled patients with unresectable, metastatic iCCA harboring FGFR2 gene
fusions or rearrangements who had received one or more prior lines of systemic therapy.
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Dosing: Futibatinib was administered at 20 mg orally once daily.

Endpoints: The primary endpoint was ORR as assessed by an independent central review.

Mechanisms of Action and Resistance

The efficacy of these agents is tied to their mechanism and the inevitable development of resistance.

FGFR Signaling Pathway: FGFR inhibitors work by blocking the Fibroblast Growth Factor Receptor

(FGFR) pathway. The diagram below illustrates the core signaling mechanism these drugs target.
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FGFR Signaling Pathway and Inhibitor Target: FGF ligands bind to FGFR with HSPG as a co-factor,

leading to receptor dimerization and autophosphorylation. This activates key downstream pathways

(RAS/RAF/MEK/ERK, PI3K/AKT, PLCγ/PKC) that drive cell proliferation and survival [5] [6]. FGFR

inhibitors block this signaling at the receptor level.

Resistance Mechanisms: A significant challenge with all FGFR inhibitors is acquired resistance [3] [4].

On-target mutations: Secondary mutations can occur in the FGFR2 kinase domain (e.g.,

gatekeeper mutations), reducing the drug's ability to bind effectively [3].
Off-target resistance: Cancer cells can activate alternative signaling pathways, such as the EGFR-
dependent pathway, creating a "bypass" mechanism to sustain growth even when FGFR is
blocked [3].

Overcoming resistance: Research is exploring next-generation inhibitors, such as irreversible
FGFR inhibitors (e.g., futibatinib) that may overcome gatekeeper mutations, and combination
therapies targeting both FGFR and parallel pathways like EGFR [3].

Key Comparative Insights for Professionals

Efficacy Profile: Derazantinib shows broad activity across different FGFR2 alteration types (fusions,

mutations, amplifications), though with higher ORR in fusion-positive patients [1] [2]. In direct comparison,
pemigatinib and futibatinib have reported higher ORRs, but these are in populations restricted to

fusions/rearrangements only [3] [4].
Toxicity Spectrum: While not the focus of this guide, the safety profiles differ. Derazantinib's safety data

indicates a potentially lower incidence of some class-effect adverse events like nail problems, hand-
foot syndrome, and hyperphosphatemia compared to other inhibitors, which is a relevant consideration for

clinical management [2].
Research Gaps: A critical point is the absence of head-to-head clinical trials [4]. All cross-trial

comparisons are inherently limited by differences in patient populations, prior therapies, and trial designs.

In summary, derazantinib is a validated therapeutic option for patients with advanced, FGFR2-altered iCCA. The

choice between available FGFR inhibitors requires a nuanced consideration of the specific genetic alteration, the

efficacy and safety profiles from single-arm trials, and ongoing research on resistance mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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